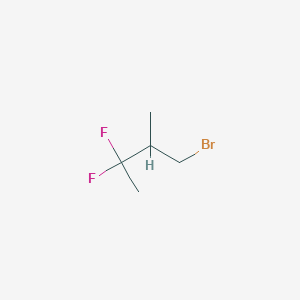

1-Bromo-3,3-difluoro-2-methylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,3-difluoro-2-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(3-6)5(2,7)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGVAVCQATNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3,3 Difluoro 2 Methylbutane

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-3,3-difluoro-2-methylbutane

A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical approach involves separate introductions of the bromine and the gem-difluoro functionalities.

Primary Disconnection: The carbon-bromine bond is a prime candidate for disconnection via a functional group interconversion (FGI). This leads back to a difluorinated alkane precursor, 3,3-difluoro-2-methylbutane . The introduction of bromine could then be achieved through a late-stage bromination reaction.

Secondary Disconnection: The gem-difluoro group can be retrosynthetically disconnected. A common method for installing a difluoromethylene group is from a corresponding ketone. This leads to the precursor 3-methyl-2-butanone . The two fluorine atoms can be introduced using a variety of fluorinating agents.

An alternative, though likely more challenging, approach would involve the disconnection of a C-C bond, for instance, via a Grignard-type reaction. This could lead back to a smaller, functionalized fragment such as 1-bromo-2-propanone and a difluoromethyl anion equivalent, though controlling such a reaction would be complex.

Based on the most plausible pathways, the primary retrosynthetic strategy is summarized below:

This analysis identifies 3,3-difluoro-2-methylbutane and 3-methyl-2-butanone as key precursors, the chemistry of which is discussed in the following section.

Precursor Chemistry and Starting Material Considerations

The success of the synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of 3,3-difluoro-2-methylbutane:

A primary route to this intermediate would start from a commercially available ketone, 3-methyl-2-butanone. The introduction of the gem-difluoro group can be accomplished using various modern fluorination techniques. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Alternatively, the synthesis could proceed through an intermediate alcohol, 3,3-difluoro-2-methylbutan-2-ol . This alcohol could be synthesized via the reaction of a suitable difluorinated electrophile with a methyl organometallic reagent, such as methylmagnesium bromide, or by the reaction of 3,3-difluoro-2-butanone with a methyl nucleophile. The subsequent deoxygenation of the tertiary alcohol would yield the target alkane.

Starting Material Accessibility:

| Precursor | CAS Number | Starting Material |

| 3-Methyl-2-butanone | 563-80-4 | Commercially Available |

| 3,3-Difluoro-2-methylbutan-2-ol | 145974-09-8 | Synthesized from Precursor |

Direct and Indirect Synthetic Routes to this compound

With the key precursors in hand, the final steps involve the strategic introduction of the bromine and fluorine atoms.

The introduction of a bromine atom onto the pre-formed 3,3-difluoro-2-methylbutane skeleton is a critical step.

Free radical bromination is a common method for the functionalization of alkanes. This reaction is typically initiated by UV light or a radical initiator such as AIBN. The selectivity of radical bromination is governed by the stability of the resulting alkyl radical. In the case of 3,3-difluoro-2-methylbutane, there are three possible positions for bromination. The presence of the electron-withdrawing fluorine atoms will influence the regioselectivity of this reaction, generally deactivating adjacent C-H bonds.

While less common for unactivated alkanes, electrophilic bromination could be considered under specific conditions, potentially involving superacidic media to activate the C-H bond. However, controlling the regioselectivity of such a reaction on a complex alkane would be a significant challenge.

The introduction of the gem-difluoro group is a key transformation. While the target molecule is achiral, stereoselective fluorination methods are often highly efficient and can be adapted for this synthesis.

Modern fluorination chemistry offers a plethora of reagents for the conversion of ketones to gem-difluoro compounds. As mentioned, DAST and its analogues are effective for this transformation. Another approach involves the use of fluorinating agents like Selectfluor in combination with a catalytic system.

Recent advances have also focused on the fluorination of alkyl halides. For instance, copper-catalyzed fluorination of alkyl bromides has been reported as an effective method. rsc.org In a hypothetical route, one could envision a stepwise introduction of the fluorine atoms, though this would likely be less efficient than the direct difluorination of a ketone.

Stereoselective Fluorination Methodologies

Introduction of Geminal Difluoro Groups

The incorporation of a geminal difluoro group (CF₂) is a critical step in the synthesis of this compound. This structural motif is often introduced by the deoxofluorination of a corresponding ketone. For the target molecule, a logical precursor would be 3-methyl-2-butanone , which would be converted to 2,2-difluoro-3-methylbutane . However, to arrive at the final product, a more functionalized precursor is likely necessary to allow for the subsequent introduction of bromine at the C1 position.

A common and effective method for creating the gem-difluoro unit is the conversion of a carbonyl group. Aldehydes and ketones can be transformed into the corresponding gem-difluoro compounds using specialized fluorinating agents. This transformation is foundational in organofluorine chemistry, as the CF₂ group can act as a bioisostere for other functionalities, such as hydroxyl or thiol groups, and can modulate the physicochemical properties of a molecule for applications in medicinal chemistry and materials science.

Alternative strategies for introducing geminal difluoro groups include:

Desulfurization-Difluorination: This method involves the conversion of thioethers or, more commonly, 1,3-dithiolanes (derived from ketones) into gem-difluorides using reagents like bromine trifluoride or a combination of an oxidizer and a fluoride (B91410) source.

Halogen Exchange: While less common for gem-difluorination from non-fluorinated precursors, it is a viable method for synthesizing certain fluorinated compounds.

Oxidative Fluorination: This approach can be used for specific substrates like styrenes, but it is less directly applicable to the synthesis of an aliphatic compound like this compound.

Fluorination Reagents and Their Mechanisms

A variety of reagents have been developed for the conversion of carbonyls to gem-difluorides, each with its own advantages and mechanistic nuances.

Common Deoxofluorinating Reagents:

| Reagent | Name | Typical Substrates | Key Characteristics |

| DAST | Diethylaminosulfur Trifluoride | Alcohols, Aldehydes, Ketones | Widely used but can be thermally unstable. |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur Trifluoride | Alcohols, Aldehydes, Ketones, Carboxylic Acids | More thermally stable than DAST, making it safer for larger-scale reactions. |

| Sulfur Tetrafluoride (SF₄) | Sulfur Tetrafluoride | Ketones, Carboxylic Acids, Alcohols | Highly effective but is a hazardous gas requiring specialized equipment. |

| PyFluor | Pyridine-HF complex | Alcohols | Utilizes a stable complex of hydrogen fluoride. |

| Selectfluor | F-TEDA-BF₄ | β-dicarbonyls, Styrenes | Electrophilic fluorinating agent, often used with a catalyst. |

Mechanisms of Deoxyfluorination:

The mechanism for the deoxyfluorination of a ketone using reagents like DAST or Deoxo-Fluor is generally believed to proceed through several steps.

Activation/Fluorohydrin Formation: The reaction is often initiated by hydrogen fluoride (HF), which can be present as an impurity or deliberately generated in situ by adding a small amount of an alcohol or water. The HF adds across the carbonyl C=O bond to form a fluorohydrin intermediate.

Reaction with Fluorinating Agent: The hydroxyl group of the fluorohydrin reacts with the sulfur-based fluorinating agent (e.g., DAST) to form a reactive intermediate.

Fluoride Displacement: An intramolecular or intermolecular nucleophilic attack by fluoride, or the collapse of the intermediate, leads to the displacement of the oxygen-containing group and the formation of the second C-F bond, resulting in the gem-difluoro compound.

For reagents like sulfur tetrafluoride, the mechanism is thought to involve the initial addition of SF₄ across the carbonyl double bond. In contrast, electrophilic fluorinating agents like Selectfluor often operate via different pathways, which can include radical intermediates or, in the case of styrenes, the formation of a phenonium ion.

Multi-step Synthetic Sequences

Constructing this compound requires a carefully planned multi-step synthesis to correctly install the functional groups with the desired regiochemistry.

A plausible synthetic route must logically sequence the introduction of the bromine atom and the gem-difluoro group. Performing radical bromination on a fully formed alkane like 2,2-difluoro-3-methylbutane would be challenging to control. Therefore, a more strategic sequence involving functional group interconversions is required.

One potential, albeit lengthy, pathway could start from 2-methyl-3-buten-2-ol :

Hydroboration-oxidation of the alkene would yield 2-methylbutane-1,3-diol .

Selective protection of the primary alcohol would be necessary to differentiate it from the secondary alcohol.

Oxidation of the free secondary alcohol would produce a ketone.

Deoxyfluorination of the ketone would then install the gem-difluoro group.

Deprotection would reveal the primary alcohol.

Finally, the primary alcohol would be converted to the desired bromide using standard reagents like phosphorus tribromide (PBr₃) or an Appel reaction.

This sequence highlights a common strategy in complex synthesis: functional groups are added, masked, and manipulated in a specific order to build the target structure.

Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.

In the synthesis of this compound, particularly in a sequence like the one described above, protecting the primary alcohol is crucial. Fluorinating agents such as DAST and Deoxo-Fluor readily react with unprotected alcohols. Therefore, the hydroxyl group must be protected before the ketone fluorination step.

Key considerations for protecting group strategy include:

Stability: The chosen group must be stable to all subsequent reaction conditions (e.g., oxidation, fluorination).

Ease of Use: The group should be easy to install and remove in high yield.

Orthogonality: In molecules with multiple functional groups requiring protection, orthogonal protecting groups are used. This strategy allows for the selective removal of one group in the presence of others. For example, an acid-labile Boc group and a base-labile Fmoc group can be removed under different conditions.

For protecting alcohols, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) are common choices due to their stability and selective removal using fluoride-based reagents (e.g., TBAF).

Transition Metal-Catalyzed Approaches (e.g., Cross-Coupling for C-Br Formation)

Modern synthetic chemistry increasingly relies on transition metal catalysis to form carbon-halogen bonds with high efficiency and selectivity. While classic methods for converting alcohols to bromides exist, a late-stage C-H bond functionalization represents a more contemporary and atom-economical approach.

Transition metal-catalyzed C-H halogenation allows for the direct conversion of a C-H bond to a C-Br bond.

Catalysts: Palladium, rhodium, and copper are common metals used for this purpose.

Directing Groups: To achieve site-selectivity, especially in complex molecules, these reactions often employ a directing group. This group is temporarily installed on the molecule to position the metal catalyst near the specific C-H bond that is to be functionalized. For instance, an 8-aminoquinoline (B160924) directing group can be used to direct the bromination of a remote C(sp³)–H bond.

In a hypothetical synthesis of the target molecule, one could envision a precursor containing a suitable directing group that would enable the selective bromination of the C1 methyl group as a final step.

Example of Transition Metal-Catalyzed Bromination Conditions:

| Catalyst System | Halogen Source | Substrate Type | Reference |

| Rh(III) Catalyst | N-Bromosuccinimide (NBS) | Aromatic Compounds | |

| Pd(II) Catalyst | N-Bromophthalimide | Aliphatic Amides | |

| Copper(II) Mediator | Lithium Bromide (LiBr) | Indolizines, Azacalixarenes |

While the prompt mentions cross-coupling for C-Br formation, this term more commonly refers to the coupling of an organometallic reagent and an organic halide to form a new carbon-carbon or carbon-heteroatom bond. The direct catalytic halogenation of C-H bonds is a more pertinent modern strategy for installing the bromo group in this context.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Strategies for Yield Enhancement:

Reagent Selection: For the fluorination step, choosing a more stable and efficient reagent like Deoxo-Fluor over DAST can improve yields and safety. Newer reagents may offer even better functional group tolerance.

Solvent and Additives: The choice of solvent is critical. In some cases, using a non-coordinating or aprotic solvent can prevent side reactions. For deoxyfluorination of ketones, catalytic HF or a Lewis acid can be essential for accelerating the reaction.

Reaction Parameters: Optimizing temperature, reaction time, and concentration can minimize the formation of byproducts and drive the reaction to completion.

Catalyst and Ligand Tuning: In transition metal-catalyzed steps, the choice of ligand, catalyst loading, and additives must be systematically screened to find the optimal conditions for both yield and selectivity.

Purification and Isolation Techniques for Halogenated Alkanes

The purification of halogenated alkanes, such as this compound, is critical to remove unreacted starting materials, catalysts, and byproducts. The crude product from the synthetic routes described above would likely contain impurities. For instance, synthesis from an alcohol may leave unreacted alcohol and acidic byproducts like HBr or phosphoric acid. The free-radical hydrobromination might result in residual alkene and small amounts of the isomeric Markovnikov addition product.

A standard and effective purification sequence for a water-insoluble haloalkane involves several steps, primarily using a separatory funnel for a series of liquid-liquid extractions or washes, followed by drying and distillation.

The typical purification process is detailed below:

Aqueous Wash: The crude product is first washed with water. This step is designed to remove highly polar, water-soluble impurities. If the synthesis was conducted using acids like H₂SO₄ or generated HBr, this initial wash will remove the bulk of these acidic components.

Neutralizing Wash: To eliminate any remaining acidic impurities, the organic layer is subsequently washed with a dilute basic solution. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is commonly used. These bases react with residual acids (like HBr) to form water-soluble salts and carbon dioxide gas, which are partitioned into the aqueous layer.

Final Water Wash: A subsequent wash with water (or brine) is performed to remove any residual base and inorganic salts from the organic layer.

Drying: The washed organic layer, now free of acidic and water-soluble impurities, will be saturated with water. A solid anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), calcium chloride (CaCl₂), or sodium sulfate (Na₂SO₄), is added to the haloalkane to remove the dissolved water. The product is then separated from the hydrated salt by decantation or filtration.

Distillation: The final step for purification is fractional distillation. This technique separates liquids based on differences in their boiling points. The dried, crude haloalkane is heated, and the fraction that boils at the characteristic temperature of the pure product is collected, leaving behind less volatile impurities (e.g., unreacted alcohol) and any high-boiling side products. This is the most effective method for achieving high purity.

The following interactive table outlines the purpose of each purification step.

Table 2: Purification Steps for Halogenated Alkanes

| Step | Reagent/Technique | Impurities Removed | Principle of Separation |

|---|---|---|---|

| 1. Initial Wash | Water (H₂O) | Water-soluble acids (HBr, H₂SO₄), unreacted NaBr | Partitioning based on polarity |

| 2. Neutralization | Sodium Bicarbonate (NaHCO₃) Solution | Trace acidic impurities | Acid-base reaction to form soluble salts |

| 3. Final Wash | Water or Brine | Residual inorganic base and salts | Partitioning based on polarity |

| 4. Drying | Anhydrous Salt (e.g., MgSO₄) | Dissolved Water | Chemical reaction (hydration) |

Advanced Spectroscopic and Computational Characterization of 1 Bromo 3,3 Difluoro 2 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structure Elucidation

NMR spectroscopy is an indispensable tool for the determination of the carbon-hydrogen framework of organic molecules. For 1-bromo-3,3-difluoro-2-methylbutane, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would provide a complete assignment of all atoms and their connectivity.

Proton (¹H) NMR Spectral Analysis Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is significantly affected by the presence of electronegative atoms like bromine and fluorine.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (on C2) | 1.1 - 1.3 | Doublet | J(H,H) ≈ 7 |

| CH (on C2) | 2.5 - 2.8 | Multiplet | |

| CH₂Br | 3.5 - 3.8 | Multiplet | |

| CH₃ (on C3) | 1.4 - 1.6 | Triplet | J(H,F) ≈ 20 |

The methyl group attached to the chiral center (C2) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton itself would be a complex multiplet, being coupled to the protons of the adjacent methyl and bromomethyl groups. The diastereotopic protons of the bromomethyl group would likely exhibit complex splitting patterns due to both geminal and vicinal couplings. The methyl group at C3, adjacent to the difluoro-substituted carbon, would show a characteristic triplet splitting pattern due to coupling with the two fluorine atoms.

Carbon-13 (¹³C) NMR Spectral Analysis Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The presence of fluorine atoms will also induce splitting of the carbon signals due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 (CH₂Br) | 35 - 45 | Singlet | |

| C2 (CH) | 40 - 50 | Triplet | ²J(C,F) ≈ 20-25 |

| C3 (CF₂) | 120 - 130 | Triplet | ¹J(C,F) ≈ 240-250 |

| C4 (CH₃ on C2) | 15 - 25 | Singlet | |

| C5 (CH₃ on C3) | 20 - 30 | Triplet | ²J(C,F) ≈ 25-30 |

The carbon bearing the two fluorine atoms (C3) would appear significantly downfield and as a triplet due to the strong one-bond coupling with the fluorine atoms. The adjacent carbons (C2 and C5) would also exhibit triplet splitting due to two-bond carbon-fluorine coupling.

Fluorine-19 (¹⁹F) NMR Spectral Analysis Techniques

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds. Since the two fluorine atoms on C3 are chemically equivalent, they are expected to give a single signal in the ¹⁹F NMR spectrum. This signal would be split by the adjacent protons.

Predicted ¹⁹F NMR Data:

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₂ | -90 to -110 | Quartet | ³J(F,H) ≈ 20 |

The chemical shift is predicted relative to a standard such as CFCl₃. The signal for the two fluorine atoms would be a quartet due to coupling with the three protons of the adjacent methyl group.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the structure of this compound, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the methine proton (C2-H) and the protons of the adjacent methyl group (C4-H₃) and the bromomethyl group (C1-H₂) would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of this compound is C₅H₉BrF₂. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated m/z ([M+H]⁺ for C₅H₁₀BrF₂⁺) |

| [M(⁷⁹Br)+H]⁺ | 186.9928 |

| [M(⁸¹Br)+H]⁺ | 188.9908 |

The observation of this isotopic pattern with the accurate masses would provide strong evidence for the proposed molecular formula.

Predicted Fragmentation Patterns:

Electron ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways. The most common fragmentations would involve the loss of a bromine radical, a fluorine radical, or small neutral molecules.

Loss of Br•: The cleavage of the C-Br bond is a common fragmentation pathway for bromoalkanes, which would lead to a cation at m/z 107.

Loss of HF: Elimination of hydrogen fluoride (B91410) could also occur, leading to a fragment ion at m/z 166/168.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine or fluorine atoms could also generate stable carbocation fragments.

The analysis of these fragmentation patterns would provide further confirmation of the structure of this compound.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry of this compound is expected to reveal distinct fragmentation patterns and isotopic signatures characteristic of its structure. The presence of bromine is a key feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.6% and 49.4%, respectively) fiveable.mewikipedia.org. This results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z) fiveable.memiamioh.edu.

The fragmentation of the molecular ion upon electron ionization is guided by the stability of the resulting carbocations and neutral radicals chemguide.co.uklibretexts.org. The C-Br bond is relatively weak and prone to cleavage. Additionally, α-cleavage (cleavage of a bond adjacent to a functional group) is a common fragmentation pathway miamioh.edu.

Likely primary fragmentation pathways for this compound include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in the formation of a [C₅H₉F₂]⁺ carbocation.

Loss of a methyl radical: α-cleavage resulting in the loss of a CH₃ group from the 2-position would lead to a stable secondary carbocation.

Loss of an ethyl group: Cleavage of the C1-C2 bond can occur.

Loss of HF: Elimination of hydrogen fluoride is a common pathway for fluorinated alkanes.

The stability of the resulting carbocations plays a significant role in determining the relative abundance of fragment ions. Splits that produce more stable secondary or tertiary carbocations are generally favored over those that form primary carbocations chemguide.co.uklibretexts.org.

Table 1: Predicted Prominent Mass Spectrometry Fragments and Isotopic Patterns for this compound

| Fragment Ion | Proposed Origin | Key Features |

|---|---|---|

| [C₅H₉BrF₂]⁺ | Molecular Ion (M⁺) | Exhibits a strong M+2 peak of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |

| [C₅H₉F₂]⁺ | Loss of a bromine radical (•Br) | A significant peak corresponding to the molecular weight minus the mass of bromine. |

| [C₄H₆BrF₂]⁺ | Loss of a methyl radical (•CH₃) | Will also show the characteristic M+2 pattern for bromine. |

Infrared (IR) and Raman Spectroscopy Approaches for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information for identifying the functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

C-H vibrations: Strong absorption peaks are expected in the range of 2845-2975 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups docbrown.info. C-H bending and deformation vibrations are expected in the fingerprint region, approximately between 1270 cm⁻¹ and 1480 cm⁻¹ docbrown.info.

C-F vibrations: The C-F stretching vibrations typically give rise to strong absorptions in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) can lead to distinct symmetric and asymmetric stretching modes.

C-Br vibrations: The C-Br stretching vibration is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically between 500-750 cm⁻¹ docbrown.info.

C-C skeletal vibrations: Vibrations of the carbon skeleton will appear in the fingerprint region of the spectrum docbrown.info.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, changes in polarizability result in strong Raman signals.

C-F and C-Br vibrations: The C-F and C-Br bonds, being relatively polarizable, are expected to show characteristic signals in the Raman spectrum.

Symmetric vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations, which may be weak or absent in the IR spectrum. This can be useful for observing the symmetric stretches of the CF₂ group and the carbon skeleton.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for the confident identification of its key functional groups.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2845 - 2975 | 2800 - 3000 |

| C-H (alkyl) | Bending | 1270 - 1480 | 1300 - 1500 |

| C-F | Stretching | 1000 - 1400 | 1000 - 1400 |

Computational Chemistry and Quantum Mechanical Modeling

Computational methods are powerful tools for investigating the properties of molecules like this compound, providing insights that complement experimental data.

Electronic structure calculations, often employing Density Functional Theory (DFT), can be used to model the distribution of electrons within the molecule. These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals and the calculated electrostatic potential surface can provide insights into the molecule's reactivity and intermolecular interactions. The high electronegativity of the fluorine atoms is expected to polarize the C-F bonds, creating a significant partial positive charge on the carbon atom at the 3-position and partial negative charges on the fluorine atoms. Similarly, the C-Br bond will be polarized, though to a lesser extent than the C-F bonds chemguide.co.uk.

Due to the presence of single bonds, this compound can exist in various conformations. Computational conformational analysis can be performed to identify the stable conformers (energy minima) and the transition states connecting them. This process involves systematically rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface. For structurally similar molecules like (S)-(+)-1-bromo-2-methylbutane, multiple stable conformers have been identified through computational studies researchgate.net. The relative energies of these conformers can be used to predict their populations at a given temperature. Such studies have shown that the conformational preferences in fluorinated alkanes are influenced by factors such as steric hindrance and electrostatic interactions, including the repulsion between electronegative halogen atoms soton.ac.uk.

Quantum mechanical calculations are increasingly used to predict spectroscopic parameters with a high degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra can be invaluable for assigning the signals in experimental spectra to specific nuclei within the molecule. Several studies have demonstrated the successful application of computational methods to predict ¹⁹F NMR chemical shifts in various organofluorine compounds researchgate.netresearchgate.netnih.gov. The accuracy of these predictions can be further improved by applying scaling factors derived from correlations between experimental and computed shifts for a set of known compounds nih.govacs.orgacs.org.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into transient structures and energy landscapes that are often inaccessible through experimental methods alone. For this compound, reaction pathway modeling is crucial for predicting its reactivity, potential products, and the mechanisms through which transformations occur. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Given its structure as a secondary bromoalkane, this compound is expected to undergo nucleophilic substitution and elimination reactions. The primary focus of computational modeling would be to delineate the competition between unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways.

A significant feature of the SN1 pathway for this molecule is the potential for carbocation rearrangement. The initial departure of the bromide ion would form a secondary carbocation at the C2 position. This intermediate is destabilized by the strong electron-withdrawing inductive effect of the adjacent gem-difluoro group at C3. Computational models would predict that this unstable secondary carbocation could undergo a rapid 1,2-hydride shift, migrating the hydrogen from C2 to C3, to form a more stable tertiary carbocation at the C3 position. The modeling of this pathway involves locating the transition state for the C-Br bond cleavage, the secondary carbocation intermediate, the transition state for the hydride shift, and the final tertiary carbocation.

The characterization of these transition states is a key outcome of the modeling. For the initial C-Br heterolysis (TS1), calculations would reveal a significantly elongated C-Br bond and the development of positive charge on the C2 carbon. For the subsequent 1,2-hydride shift (TS2), the transition state would feature a three-center, two-electron bond where the hydrogen atom is partially bonded to both C2 and C3.

In contrast, the SN2 pathway would be modeled by simulating the approach of a nucleophile to the C2 carbon, leading to a single transition state (TS3) with a pentacoordinate carbon center. In this transition state, the nucleophile and the departing bromide are in a collinear arrangement, opposite to each other. The steric hindrance from the adjacent methyl and 1,1-difluoroethyl groups would be a critical factor in determining the activation energy of this pathway. DFT calculations would precisely quantify this steric strain and its impact on the energy barrier.

The results of these computational studies are typically summarized in energy profiles and data tables that detail the thermodynamic and geometric properties of each stationary point on the reaction pathway.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + Nucleophile | 0.0 |

| TS1 | Transition State for C-Br Cleavage | +22.5 |

| Intermediate 1 | Secondary Carbocation | +18.0 |

| TS2 | Transition State for 1,2-Hydride Shift | +20.2 |

| Intermediate 2 | Tertiary Carbocation | +9.5 |

| Product | Rearranged Substitution Product | -15.0 |

| Transition State | Parameter | Value (Å) |

|---|---|---|

| TS1 (SN1) | C2-Br Bond Length | 2.85 |

| C2-C3 Bond Length | 1.48 | |

| TS2 (Hydride Shift) | C2-H Bond Length | 1.35 |

| C3-H Bond Length | 1.37 | |

| TS3 (SN2) | Nu-C2 Bond Length | 2.20 |

| C2-Br Bond Length | 2.50 |

The energy values in Table 1 are hypothetical but reflect the expected trends. The activation barrier for the initial ionization (TS1) is significant due to the formation of the inductively destabilized secondary carbocation. The subsequent barrier for the 1,2-hydride shift (TS2) is relatively low, indicating a facile rearrangement to the more stable tertiary carbocation. The geometric parameters in Table 2 illustrate the key bond-breaking and bond-forming processes at the peak of the energy barriers. These computational findings provide a detailed mechanistic picture that is essential for predicting and controlling the chemical behavior of this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 3,3 Difluoro 2 Methylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1-bromo-3,3-difluoro-2-methylbutane involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction's mechanism is heavily dependent on the steric environment of the substrate and the reaction conditions.

The structure of this compound—a primary alkyl halide—would typically suggest a preference for the SN2 mechanism. savemyexams.com However, the substrate is heavily substituted at the β-carbon (C2), which is a quaternary-like center bearing a methyl group and a difluorinated tert-butyl group. This arrangement creates significant steric hindrance, which severely impedes the backside attack required for an SN2 reaction. ucsd.edudoubtnut.com SN2 reactions are highly sensitive to steric bulk, with reactivity decreasing from methyl > primary > secondary >> tertiary halides. ucsd.edu The substantial crowding in this compound makes the SN2 pathway exceptionally slow and unfavorable.

Conversely, the SN1 pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com A direct SN1 reaction would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. savemyexams.com However, a hallmark of SN1 reactions in substrates capable of forming a more stable carbocation is rearrangement. In this case, after the departure of the bromide leaving group, a 1,2-hydride shift from the adjacent tertiary carbon (C2) could occur. This would transform the unstable primary carbocation into a more stable tertiary carbocation, which would then be attacked by the nucleophile.

SN1 reactions proceeding through a planar carbocation intermediate typically lead to a mixture of stereoisomers (racemization) if the reaction occurs at a chiral center. ucsd.edumasterorganicchemistry.com In the case of this compound, the initial substitution site (C1) is not chiral. However, the potential rearrangement forms a new chiral center at C2, which would then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. SN2 reactions, in contrast, proceed with a clear inversion of stereochemistry at the reaction center. ucsd.edumasterorganicchemistry.com

Table 1: Analysis of Nucleophilic Substitution Pathways for this compound

| Factor | SN1 Pathway Analysis | SN2 Pathway Analysis |

| Substrate Class | Primary halide: Formation of primary carbocation is highly unfavorable. savemyexams.com | Primary halide: Generally favored. savemyexams.com |

| Steric Hindrance | Not a major barrier for the initial step (loss of leaving group). | Severe β-substitution strongly inhibits the required backside attack. ucsd.edudoubtnut.com |

| Carbocation Stability | Initial primary carbocation is unstable. A 1,2-hydride shift can form a more stable tertiary carbocation. | Does not proceed via a carbocation. |

| Stereochemistry | Rearrangement and attack on the resulting planar carbocation lead to a mixture of products. ucsd.edumasterorganicchemistry.com | Proceeds with inversion of configuration, but is unlikely to occur. masterorganicchemistry.com |

| Favored By | Weak nucleophiles and polar protic solvents (e.g., solvolysis). libretexts.orgkhanacademy.org | Strong nucleophiles and polar aprotic solvents. libretexts.org |

The substituents on the butane (B89635) chain have profound electronic and steric effects that modulate its reactivity.

Steric Effects : The methyl group at C2 and the bulky -C(CH₃)(F)₂ group contribute significantly to steric hindrance. This bulk is the primary reason for the extremely low reactivity in SN2 reactions, as it shields the electrophilic carbon (C1) from nucleophilic attack. acs.org

Electronic Effects : The two fluorine atoms on C3 are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, reducing the electron density on adjacent carbons. This destabilizes any developing positive charge (carbocation) at C2 or C1, which would be formed during an SN1-type mechanism. This electronic destabilization of the potential carbocation intermediate makes the SN1 pathway less favorable than it might be for a non-fluorinated analogue. acs.org For an SN2 reaction, this inductive effect could slightly increase the electrophilicity of the C1 carbon, but this effect is overwhelmingly negated by the steric hindrance.

Elimination Reactions (E1 vs. E2)

Elimination reactions, specifically dehydrobromination, are often major competing pathways for hindered alkyl halides, leading to the formation of alkenes.

In the case of this compound, there is only one β-hydrogen atom (located on C2). Therefore, elimination can only yield a single constitutional isomer: 3,3-difluoro-2-methyl-1-butene . This removes the consideration of regioselectivity (Zaitsev's vs. Hofmann's rule), as there is no alternative product. libretexts.org Similarly, since the resulting double bond is on a terminal carbon, E/Z stereoisomerism is not possible.

The competition is between the E1 (unimolecular) and E2 (bimolecular) mechanisms.

E2 Mechanism : This pathway is a single, concerted step where a base removes the β-hydrogen at the same time the bromide leaving group departs. masterorganicchemistry.com It is favored by strong, bulky bases (e.g., potassium tert-butoxide) that are poor nucleophiles. ksu.edu.sa The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org Given the steric hindrance that disfavors SN2, an E2 reaction is a very likely outcome when a strong base is used.

E1 Mechanism : This pathway is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. numberanalytics.comnumberanalytics.com This is the rate-determining step. A weak base then removes a proton from a carbon adjacent to the carbocation to form the alkene. E1 reactions often compete with SN1 reactions and are favored by weak bases/nucleophiles and polar protic solvents. libretexts.org For this compound, the E1 mechanism would be slow due to the instability of the initially formed primary carbocation. However, similar to the SN1 pathway, rearrangement to a more stable tertiary carbocation could occur, followed by elimination. Studies on analogous sterically hindered halides like 3-bromo-2,2-dimethylbutane (B1528390) show that they can undergo elimination via first-order kinetics, which is characteristic of the E1 mechanism. ualberta.ca

Table 2: Elimination Reaction Pathways for this compound

| Mechanism | Base Requirement | Solvent | Kinetics | Product |

| E2 | Strong, often bulky base (e.g., t-BuOK). ksu.edu.sa | Less important, but polar aprotic is common. | Second-order: rate = k[Substrate][Base]. libretexts.org | 3,3-difluoro-2-methyl-1-butene |

| E1 | Weak base (e.g., H₂O, EtOH). libretexts.org | Polar protic (e.g., EtOH). libretexts.org | First-order: rate = k[Substrate]. numberanalytics.com | 3,3-difluoro-2-methyl-1-butene (potentially from rearranged carbocation) |

Radical Reactions and Homolytic Cleavage of C-Br Bond

The carbon-bromine bond is significantly weaker than the C-H, C-C, and C-F bonds within the molecule, making it the most susceptible to homolytic cleavage. acs.org This cleavage can be initiated by heat, UV radiation, or the presence of a radical initiator such as azobisisobutyronitrile (AIBN). lumenlearning.com

The initiation step involves the breaking of the C-Br bond to form a bromine radical and a primary 3,3-difluoro-2-methylbutyl radical :

Br-CH₂-CH(CH₃)-C(F)₂(CH₃) → Br• + •CH₂-CH(CH₃)-C(F)₂(CH₃)

Once formed, this primary alkyl radical can participate in a variety of propagation steps, such as:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from a solvent or another molecule to form the neutral, saturated compound 3,3-difluoro-2-methylbutane.

Reaction with other radicals : It can combine with another radical in a termination step. lumenlearning.com

Radical reactions involving allylic bromination with N-bromosuccinimide (NBS) on similar fluorinated substrates have been documented, underscoring the feasibility of generating and reacting with radical intermediates in such systems. acs.org

Reactions Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of around 109 kcal/mol. acs.org Consequently, the C-F bonds in this compound are exceptionally stable and unreactive under the conditions typical for the nucleophilic substitution and elimination reactions discussed above. The cleavage of C-F bonds requires harsh conditions or specialized reagents, such as highly reactive metals or specific catalysts, and is not a common transformation in standard organic synthesis. acs.org While intramolecular fluorine shifts can occur in specific contexts, such as in unstable organoboron compounds, they are not anticipated for a stable alkyl fluoride (B91410) like this under normal laboratory conditions. researchgate.net Therefore, the gem-difluoro group is expected to remain intact throughout the aforementioned chemical transformations.

Organometallic Reactions and Cross-Coupling Applications

The bromine atom in this compound serves as a handle for the formation of organometallic reagents and for participation in various cross-coupling reactions, opening avenues for the construction of new carbon-carbon bonds.

Organometallic Reagent Formation

The preparation of Grignard and organolithium reagents from this compound is anticipated to be challenging. The formation of these reagents from alkyl halides involves the reaction of the halide with magnesium or lithium metal, respectively. libretexts.org However, the steric hindrance around the C-Br bond in this compound, akin to a neopentyl system, is expected to significantly slow down the rate of these reactions. acs.orgorganic-chemistry.org For sterically hindered substrates, the reaction may proceed through a single electron transfer (SET) mechanism. organic-chemistry.org

Grignard Reagent (1-Bromo-3,3-difluoro-2-methylbutylmagnesium bromide): Formation would require reacting the parent bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Due to the steric hindrance, initiation of the reaction might be difficult, and forcing conditions (e.g., higher temperatures, use of activated magnesium) may be necessary. However, such conditions could also promote side reactions like elimination.

Organolithium Reagent (1-Bromo-3,3-difluoro-2-methylbutyllithium): Synthesis would typically involve the reaction with lithium metal in a non-polar solvent like pentane (B18724) or hexane. masterorganicchemistry.com An alternative approach, lithium-halogen exchange with reagents like tert-butyllithium, is a powerful method for creating organolithium species from alkyl bromides. wikipedia.org This exchange is often very fast, even at low temperatures, and could potentially be a more viable route. wikipedia.org

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. Despite the challenges posed by its structure, this compound could potentially serve as a substrate in several such reactions, particularly those developed for unactivated secondary alkyl halides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. Recent advancements have enabled the Suzuki-Miyaura coupling of unactivated secondary alkyl bromides. researchgate.netorganic-chemistry.orgresearchgate.net For this compound, a reaction with a boronic acid or its ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like PCy₃) and a base would be the general approach. organic-chemistry.org Iron-based catalyst systems have also shown promise for coupling a broad range of unactivated alkyl halides. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. While traditionally used for aryl and vinyl halides, methods for the Sonogashira coupling of secondary alkyl bromides have been developed. mdpi.comresearchgate.netsustech.edu.cn These reactions often employ a palladium-N-heterocyclic carbene (NHC) complex as the catalyst, along with a copper(I) co-catalyst. mdpi.comresearchgate.net Nickel-catalyzed systems have also been reported as effective for coupling non-activated alkyl halides. kit.eduwikipedia.org

The following table summarizes potential cross-coupling reactions for this compound based on literature for analogous compounds.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / PCy₃, Base | 3,3-Difluoro-2-methyl-1-R-butane |

| Sonogashira | R-C≡CH | Pd-NHC complex / CuI, Base | 5,5-Difluoro-4-methyl-1-R-hex-1-yne |

This table presents hypothetical reactions based on established methods for similar substrates.

Derivatization and Functional Group Interconversions of this compound

The carbon-bromine bond in this compound is the primary site for derivatization, mainly through nucleophilic substitution reactions. These transformations allow for the introduction of various functional groups, converting the alkyl bromide into a range of other compounds. However, the reaction kinetics are heavily influenced by the steric hindrance around the reaction center.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound are expected to proceed slowly via an SN2 mechanism due to significant steric hindrance, a characteristic feature of neopentyl-like systems. acs.orgdoubtnut.comnih.gov The reaction rate is approximately 10⁵ times slower than for typical primary alkyl bromides. acs.org Consequently, forcing conditions such as higher temperatures and polar aprotic solvents (e.g., DMSO) are often required to achieve reasonable conversion. nih.gov

Conversion to Azides: The bromide can be displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide, to form 1-azido-3,3-difluoro-2-methylbutane. This reaction is a common method for introducing the azide functionality, which can be further reduced to an amine. organic-chemistry.org Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for the azidation of alkyl halides. organic-chemistry.org

Conversion to Amines: Direct amination with ammonia (B1221849) or primary amines is often problematic due to overalkylation, as the product amine is typically more nucleophilic than the starting amine. almerja.comscribd.com A more controlled approach involves the Gabriel synthesis, using potassium phthalimide, or the azide reduction route mentioned above.

Conversion to Thiols and Thioethers: The bromide can be converted to a thiol by reaction with sodium hydrosulfide (B80085) (NaSH). masterorganicchemistry.com Alternatively, reaction with a thiolate anion (RS⁻) yields a thioether. Thiolate anions are excellent nucleophiles and readily displace halides. sinica.edu.tw

Conversion to Alcohols (Hydrolysis): Hydrolysis to form 3,3-difluoro-2-methylbutan-1-ol (B2655041) can be achieved, but direct reaction with hydroxide (B78521) ions may favor elimination due to the strong basicity of the nucleophile and the hindered nature of the substrate. rsc.org A milder approach involves reaction with a carboxylate anion, like acetate, followed by hydrolysis of the resulting ester. rsc.org This two-step process often gives better yields for sterically hindered halides. rsc.org

The table below outlines potential derivatization reactions of this compound.

| Reagent | Solvent (Typical) | Product | Functional Group Introduced |

| Sodium Azide (NaN₃) | DMSO, DMF | 1-Azido-3,3-difluoro-2-methylbutane | Azide (-N₃) |

| Potassium Phthalimide | DMF | N-(3,3-Difluoro-2-methylbutyl)phthalimide | Phthalimide (Amine precursor) |

| Sodium Hydrosulfide (NaSH) | Ethanol | 3,3-Difluoro-2-methylbutane-1-thiol | Thiol (-SH) |

| Sodium Thiolate (NaSR) | Ethanol/DMF | 1-(Alkylthio)-3,3-difluoro-2-methylbutane | Thioether (-SR) |

| Sodium Acetate (NaOAc) | Acetic Acid | 3,3-Difluoro-2-methylbutyl acetate | Acetate (Alcohol precursor) |

| Sodium Cyanide (NaCN) | DMSO | 4,4-Difluoro-3-methylpentanenitrile | Nitrile (-CN) |

This table presents hypothetical reactions based on established methods for similar substrates. Reaction conditions may require optimization due to the specific nature of this compound.

Applications of 1 Bromo 3,3 Difluoro 2 Methylbutane in Synthetic Chemistry

Building Block for Complex Organic Molecule Synthesis

As a bromoalkane, 1-Bromo-3,3-difluoro-2-methylbutane is a quintessential building block for constructing more complex organic molecules. The primary site of reactivity is the carbon-bromine bond, which can be targeted in a variety of classic organic reactions.

Nucleophilic Substitution: The bromine atom serves as a good leaving group in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups. For instance, reaction with nucleophiles like amines, alkoxides, or cyanides would yield the corresponding substituted products, effectively coupling the 3,3-difluoro-2-methylbutyl moiety to another molecular fragment. The reactivity of such bromoalkanes in these transformations is a foundational principle in organic synthesis. solubilityofthings.com

Organometallic Reagent Formation: The compound can be converted into an organometallic reagent, such as a Grignard reagent (by reacting with magnesium metal) or an organolithium species. These reagents are potent carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds—a critical step in the assembly of complex molecular skeletons.

While these reactions represent the theoretical potential of this compound, specific examples of its application as a building block in the total synthesis of complex natural products or other intricate molecules are not prevalent in peer-reviewed journals.

Precursor for Novel Fluorinated Compounds

The presence of the gem-difluoro group makes this compound an attractive precursor for creating novel fluorinated molecules. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability or binding affinity in pharmaceutical and agrochemical contexts. researchgate.net

This compound serves as a vehicle to introduce the –CH(CH₃)C(F)₂(CH₃) fragment. By leveraging the reactivity of the bromo group, chemists can incorporate this fluorinated alkyl chain into various molecular scaffolds. The resulting products would be new chemical entities whose properties are modulated by this specific fluorinated group. Despite the clear potential, literature detailing the synthesis of specific novel compounds from this compound remains scarce. uni.lu

Role in the Synthesis of Specialty Chemicals and Materials (e.g., Polymer Intermediates)

The dual functionality of a reactive bromine atom and a stable, lipophilic difluorinated tail makes this compound a candidate for the synthesis of specialty chemicals. These could include intermediates for pharmaceuticals, agrochemicals, or advanced materials where the unique properties imparted by fluorine are desirable.

Its potential as a polymer intermediate is also conceivable. For example, it could be used as a chain-transfer agent or as a monomer precursor after conversion of the bromo-group to a polymerizable functional group (like an alkene or acrylate). The incorporation of fluorinated segments into polymers is a well-known strategy for creating materials with low surface energy, high thermal stability, and chemical resistance. However, there is no specific research documenting the use of this compound in the synthesis of polymers or other specialty materials.

Contribution to Stereoselective Synthesis Methodologies (if chiral)

The carbon atom bonded to the bromine in this compound is a chiral center. This structural feature makes it a potentially valuable chiral building block for stereoselective synthesis. By using an enantiomerically pure form of this compound, it is theoretically possible to construct complex target molecules with a specific, predetermined three-dimensional arrangement of atoms (stereochemistry).

The synthesis of enantiopure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral building blocks like this one are fundamental to this endeavor. Methodologies for the stereoselective synthesis of fluorinated compounds are an active and important area of chemical research. nih.govacs.org However, despite its potential, no studies have been identified that specifically utilize this compound in a stereoselective synthetic route.

Mentioned Compounds

Environmental and Green Chemistry Aspects of 1 Bromo 3,3 Difluoro 2 Methylbutane Research

Theoretical Considerations of Environmental Fate and Persistence

The environmental behavior of a chemical is dictated by its susceptibility to various degradation processes. For 1-Bromo-3,3-difluoro-2-methylbutane, its structure, containing both a carbon-bromine bond and highly stable carbon-fluorine bonds, suggests a complex environmental profile.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photodegradation)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions like hydrolysis and photodegradation. libretexts.org

Photodegradation: This process involves the breakdown of molecules by light energy, particularly UV radiation from the sun. libretexts.org Chemicals with bonds that can absorb this energy may undergo cleavage. libretexts.orgmdpi.com For halogenated alkanes, photodegradation in the atmosphere is often initiated by reaction with photochemically produced hydroxyl radicals (·OH). psu.edu While specific studies on this compound are lacking, it is known that such reactions can lead to the degradation of similar compounds over time, with atmospheric half-lives potentially spanning months. psu.edu Direct photolysis by sunlight at the Earth's surface is generally considered a less significant degradation pathway for alkanes. psu.edu

The combination of these factors suggests that while degradation can occur, the compound may exhibit considerable persistence in the environment, a characteristic common to many organofluorine substances. academie-sciences.frsocietechimiquedefrance.fr

Biotic Degradation Pathways (e.g., Microbial Dehalogenation)

Biotic degradation relies on the metabolic processes of microorganisms to break down chemical compounds. nih.gov The key to the biodegradation of this compound is the cleavage of its carbon-halogen bonds.

Microbial Dehalogenation: The carbon-bromine bond is generally more susceptible to microbial attack than the carbon-fluorine bond. Some microbes possess dehalogenase enzymes that can cleave C-Br bonds, using the organic compound as a source of carbon and energy. This process can occur under both aerobic and anaerobic conditions. psu.edu

However, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to cleavage. mdpi.com While microbial defluorination is known, it is a relatively rare and slow process. nih.govnih.gov Enzymes like fluoroacetate (B1212596) dehalogenase can hydrolyze a C-F bond, but their activity is often limited to specific, simple molecules like monofluoroacetate and is less effective against compounds with multiple fluorine atoms. nih.govacs.orgmdpi.com The presence of two fluorine atoms on the same carbon in this compound significantly increases its recalcitrance, making its complete biodegradation challenging for microorganisms. mdpi.commdpi.com Therefore, it is plausible that biotic degradation might proceed via initial cleavage of the C-Br bond, followed by much slower, or potentially stalled, degradation of the resulting fluorinated intermediate.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. claremont.edu

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of all reactants is incorporated into the desired product. savemyexams.com Substitution and elimination reactions are often characterized by poor atom economy, as they generate byproducts that are considered waste. savemyexams.com

A plausible synthesis for this compound involves the reaction of 3,3-difluoro-2-methyl-1-butanol with hydrobromic acid (HBr). This is a substitution reaction where a hydroxyl group is replaced by a bromine atom.

Reaction: C₅H₁₀F₂O + HBr → C₅H₉BrF₂ + H₂O

The atom economy for this process can be calculated as follows:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3,3-difluoro-2-methyl-1-butanol | C₅H₁₀F₂O | 124.13 | Reactant |

| Hydrobromic Acid | HBr | 80.91 | Reactant |

| This compound | C₅H₉BrF₂ | 187.03 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Total Mass of Reactants: 124.13 g/mol + 80.91 g/mol = 205.04 g/mol

Mass of Desired Product: 187.03 g/mol

Atom Economy: (187.03 / 205.04) * 100% = 91.2%

Development of Safer Solvents and Reagents for Production

The selection of solvents and reagents is critical to the greenness of a synthetic process.

Safer Solvents: Traditional halogenation reactions often employ hazardous chlorinated solvents like carbon tetrachloride. claremont.edu Green chemistry promotes the use of less toxic and more environmentally benign alternatives. For bromination reactions, solvents like water, or even solvent-free conditions using mechanical milling, have been explored to reduce environmental impact. researchgate.netrsc.org Computational studies suggest that non-polar solvents like heptane (B126788) could offer a balance between reactivity and lower toxicity for certain bromination reagents. bohrium.com

Safer Reagents: While hydrobromic acid is a common reagent, alternatives are sought to improve safety and handling. Using reagents like N-bromosuccinimide (NBS) can be less hazardous than using elemental bromine (Br₂), though NBS itself has a lower atom economy and produces succinimide (B58015) as a byproduct. wordpress.com The ideal green process would utilize a reagent that is effective, safe, and generates minimal waste.

Catalytic and Biocatalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with higher selectivity, thereby reducing energy consumption and waste.

Catalytic Approaches: For the synthesis of bromoalkanes from alcohols, solid acid catalysts are being developed to replace corrosive liquid acids like concentrated sulfuric acid. mdpi.com For example, alumina-modified sulfated zirconia has been shown to be an effective and reusable heterogeneous catalyst for producing bromopropane from n-propanol. mdpi.com Other approaches involve the use of metal catalysts, such as Mo-Ni or cobalt complexes, to facilitate the synthesis of bromoalkanes. google.comresearchgate.net Photocatalysis using gold complexes has also been demonstrated for the direct alkylation of heteroarenes with unactivated bromoalkanes, showcasing novel, light-driven methods. rsc.org

Biocatalytic Approaches: While the use of enzymes for the specific synthesis of this compound has not been reported, the field of biocatalysis offers significant potential. Halogenase enzymes, found in various microorganisms, can catalyze the specific halogenation of organic substrates. Although their application is still an emerging area, engineering these enzymes could one day provide highly selective and environmentally friendly routes to haloalkanes, operating in water under mild conditions.

Future Research Directions and Perspectives for 1 Bromo 3,3 Difluoro 2 Methylbutane

Exploration of Novel Synthetic Methodologies

While the synthesis of halogenated alkanes is a mature field, the efficient and selective synthesis of multifunctional compounds like 1-Bromo-3,3-difluoro-2-methylbutane remains an area ripe for innovation. Future research will likely focus on developing more efficient, sustainable, and stereoselective routes.

Current synthetic approaches often rely on multi-step sequences. idw-online.de Future methodologies could pivot towards more direct and atom-economical strategies. One promising avenue is the late-stage C–H functionalization, which avoids the need for pre-functionalized substrates. cas.cn Research teams have been developing powerful catalysts, for instance based on palladium, that can activate typically unreactive C-H bonds for direct conversion into C-F bonds. idw-online.de

Enzymatic synthesis offers another frontier, providing unparalleled selectivity under mild conditions. nih.gov The use of enzymes like fluorinases, which naturally form C-F bonds, or engineered enzymes such as ene-reductases and transaminases, could lead to highly stereospecific routes for producing chiral fluorinated compounds. nih.govthe-innovation.orgucl.ac.uk This biocatalytic approach is a significant advancement in green chemistry, potentially reducing waste and energy consumption. ucl.ac.uk

Furthermore, advancements in transition-metal catalysis, including the use of gold or co-catalytic systems like Pd/Cu, could open new pathways. louisville.edunih.gov These methods are being explored for their ability to construct complex fluorinated molecules and may offer novel strategies for assembling the this compound framework or its derivatives. louisville.edu

Table 1: Potential Future Synthetic Strategies

| Methodology | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic C-H Fluorination | Direct conversion of a C-H bond to a C-F bond using a catalyst (e.g., Palladium-based). idw-online.de | Reduces step-count, high atom economy, allows for late-stage functionalization. cas.cn | Achieving high regioselectivity and stereoselectivity on a complex alkane. |

| Enzymatic Synthesis | Use of enzymes (e.g., fluorinases, engineered P450s) to catalyze fluorination or halogenation. nih.gov | High stereoselectivity, mild reaction conditions, environmentally benign. the-innovation.orgucl.ac.uk | Enzyme availability, substrate scope, and stability under process conditions. |

| Advanced Halogenation | Development of new reagents and conditions for selective bromination and fluorination steps. researchgate.net | Improved control over selectivity, especially in the presence of multiple reactive sites. | Handling of highly reactive or toxic halogenating agents. unacademy.com |

| Building Block Assembly | Coupling of smaller fluorinated and non-fluorinated fragments using modern cross-coupling reactions. bohrium.com | Modular and convergent approach, allowing for rapid generation of analogues. | Compatibility of functional groups, catalyst sensitivity. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. The interplay between the bromine atom and the gem-difluoro group presents interesting mechanistic questions.

Radical halogenation, a common method for synthesizing alkyl halides, proceeds via initiation, propagation, and termination steps. libretexts.org The selectivity of these reactions (i.e., which hydrogen is replaced) is a key area of study. While fluorination is often explosive and non-selective, bromination is slower and more selective, making the mechanism of a combined bromo-fluoro compound's formation complex. unacademy.combyjus.com Advanced computational modeling and in-situ spectroscopic techniques could provide unprecedented insight into the transition states and intermediates of these reactions.

For transformations involving the gem-difluoro group, a common mechanistic pathway is β-fluoride elimination from organometallic intermediates. nih.govresearchgate.net This often leads to monofluorinated alkene byproducts rather than the desired difluorinated product. A key research direction is the investigation of catalytic systems (e.g., Pd/Cu) and reaction conditions that can bypass this elimination pathway, for instance by promoting an alternative β-hydride elimination to yield isomerized difluorinated products. nih.gov Understanding the factors that govern the competition between these pathways is essential for controlling the reactivity of gem-difluoroalkyl compounds.

Untapped Reactivity Profiles

The dual functionality of this compound makes it a versatile synthon, yet its full reactivity profile remains largely untapped. Future research should systematically explore the independent and cooperative reactivity of its bromo- and gem-difluoro- moieties.

The primary bromide is a classical electrophilic site, amenable to a wide range of nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups (e.g., azides, cyanides, thiols, amines), transforming the molecule into a diverse array of secondary building blocks. It can also participate in organometallic preparations, such as the formation of Grignard or organolithium reagents, although the stability of such reagents would need careful investigation due to the presence of the fluorine atoms.

The gem-difluoro group is known to significantly influence a molecule's properties, but it can also participate in unique chemical transformations. bohrium.com While generally stable, the C-F bonds can be activated under specific conditions. Research into the functionalization of gem-difluoroalkenes, which could be synthesized from this compound via elimination, shows that these motifs can undergo hydroarylation and other additions to create complex structures. researchgate.net Exploring the direct functionalization of the CF2 group or its use to direct reactions at adjacent positions would be a novel research avenue.

Table 2: Potential Reactions for Exploration

| Reaction Class | Target Moiety | Potential Products | Research Focus |

|---|---|---|---|

| Nucleophilic Substitution | C-Br bond | Azides, nitriles, ethers, amines | Exploring scope of nucleophiles and optimizing reaction conditions. |

| Organometallic Formation | C-Br bond | Grignard reagents, organocuprates | Investigating reagent stability and subsequent coupling reactions. |

| Elimination Reactions | HBr elimination | gem-difluoroalkene | Developing selective elimination conditions to create a versatile alkene intermediate. |

| Cross-Coupling Reactions | C-Br bond | Arylated, alkylated, or vinylated products | Application of modern catalytic cycles (e.g., Suzuki, Heck, Sonogashira). |

| Directed C-H Activation | C-H bonds adjacent to CF2 | Further functionalized derivatives | Using the gem-difluoro group as a directing element for regioselective reactions. |

Potential for Integration into Emerging Chemical Technologies

The unique properties conferred by fluorine atoms mean that molecules like this compound could be integrated into several emerging technologies. The strategic placement of a gem-difluoro group can enhance metabolic stability, binding affinity, and bioavailability, making it a desirable feature in drug discovery. researchgate.netthe-innovation.org

Pharmaceuticals and Agrochemicals: This compound could serve as a key intermediate in the synthesis of new bioactive molecules. numberanalytics.com The gem-difluoro group can act as a bioisostere for a carbonyl or ether group, while the chiral center and methyl group can be tailored for specific biological targets. Its use in automated synthesis platforms could accelerate the generation of compound libraries for high-throughput screening. louisville.edu

Materials Science: Fluorinated compounds are the basis for a vast range of high-performance materials, including fluoropolymers with high thermal stability and chemical resistance. numberanalytics.comresearchgate.net Derivatives of this compound could be explored as monomers or additives for creating new polymers, liquid crystals, or photoresist materials for advanced lithography. nih.govresearchgate.net

Energy Technologies: The application of organofluorine compounds is expanding into energy storage. numberanalytics.com Fluorinated materials are used in electrolytes for lithium-ion batteries and as proton-exchange membranes in fuel cells. researchgate.net The specific properties of this compound's derivatives could be evaluated for their potential contribution to next-generation energy systems.

Advanced Imaging: The synthesis of fluorinated compounds is closely linked to medical diagnostics, particularly Positron Emission Tomography (PET) imaging, which often utilizes the fluorine-18 (B77423) isotope. numberanalytics.com While this compound contains stable fluorine, methodologies developed for its synthesis could potentially be adapted for the incorporation of 18F, creating novel PET imaging agents. cas.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3,3-difluoro-2-methylbutane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3,3-difluoro-2-methylbutane using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under radical initiation. Key factors include:

- Catalyst selection : Iron or aluminum chloride enhances regioselectivity for tertiary C-H bonds .

- Temperature control : Reactions performed at 0–5°C minimize side reactions like elimination or over-bromination .

- Solvent choice : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar aprotic solvents (e.g., THF) stabilize ionic intermediates .

Q. How can researchers purify this compound to >95% purity for mechanistic studies?

- Methodological Answer :

- Distillation : Fractional distillation at reduced pressure (e.g., 30–40 mmHg) isolates the product from lower-boiling byproducts (e.g., unreacted alkane) .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) removes polar impurities. Confirm purity via ¹⁹F NMR to detect residual fluorinated intermediates .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in SN2 reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, accelerating SN2 rates. However, steric hindrance from the 2-methyl group reduces nucleophile accessibility.

- Experimental Validation : Compare kinetics with non-fluorinated analogs (e.g., 1-bromo-2-methylbutane) using NaI in acetone. Fluorinated derivatives show 2–3x faster substitution rates .

- Computational Support : DFT calculations reveal lowered LUMO energy at the brominated carbon due to fluorine’s inductive effect .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction patterns in radical bromination, clarifying whether selectivity arises from steric or electronic factors .

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., identical catalyst loading, solvent, and temperature). Discrepancies often stem from trace moisture or oxygen levels .

Data Analysis & Application Questions

Q. How should researchers interpret conflicting ¹H/¹⁹F NMR data for this compound?

- Methodological Answer :

- Spectral Assignment Challenges : Fluorine atoms cause splitting in ¹H NMR (e.g., diastereotopic protons near CF₂ groups). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Quantitative ¹⁹F NMR : Integrate peaks at δ –110 to –120 ppm (CF₂) to assess purity. Contaminants like 1-bromo-3-fluoro-2-methylbutane appear at δ –90 ppm .

Q. What role does this compound play in organofluorine drug discovery?

- Methodological Answer :

- Building Block Utility : The compound serves as a precursor for introducing CF₂ groups into bioactive molecules. For example, coupling with Grignard reagents yields fluorinated tertiary alcohols, which are common in kinase inhibitors .